molecular formula C16H16N4O3 B10826069 (9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B10826069
M. Wt: 312.32 g/mol
InChI Key: ZEKGTEVPPLLXID-UYRXBGFRSA-N
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Chemical Reactions Analysis

Chinoin-1045 undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: Substitution reactions, particularly involving the hydrazono group, are common.

Major products from these reactions include various pyrido[1,2-a]pyrimidine derivatives, which have been studied for their pharmacological properties .

Scientific Research Applications

Chinoin-1045 has been extensively studied for its antiallergic properties. It has shown efficacy in models of passive cutaneous anaphylaxis, passive peritoneal anaphylaxis, and anaphylactic bronchospasms. It is more potent than sodium cromoglycate in inhibiting the release of allergic mediators from mast cells .

Mechanism of Action

Chinoin-1045 exerts its effects by inhibiting the release of allergic mediators from mast cells. It decreases histamine release in sensitized rat mast cells and exhibits cross-tachyphylaxis with sodium cromoglycate. This suggests that its mechanism of action is similar to that of sodium cromoglycate, involving the inhibition of allergic mediator release .

Comparison with Similar Compounds

Chinoin-1045 is similar to other pyrido[1,2-a]pyrimidine derivatives, such as sodium cromoglycate. it has shown greater potency in certain anaphylaxis models. Other similar compounds include various cyclodextrin derivatives, which have been studied for their inclusion complexes and pharmacological properties .

Chinoin-1045 stands out due to its unique combination of high potency and specific inhibition of allergic mediator release, making it a promising candidate for further research and development in the field of antiallergic agents.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C16H16N4O3/c1-10-7-8-13(19-18-11-5-3-2-4-6-11)14-17-9-12(16(22)23)15(21)20(10)14/h2-6,9-10,18H,7-8H2,1H3,(H,22,23)/b19-13-

InChI Key

ZEKGTEVPPLLXID-UYRXBGFRSA-N

Isomeric SMILES

CC1CC/C(=N/NC2=CC=CC=C2)/C3=NC=C(C(=O)N13)C(=O)O

Canonical SMILES

CC1CCC(=NNC2=CC=CC=C2)C3=NC=C(C(=O)N13)C(=O)O

Origin of Product

United States

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